molecular formula C13H10ClN3 B136624 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine CAS No. 142074-20-2

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine

Cat. No.: B136624
CAS No.: 142074-20-2
M. Wt: 243.69 g/mol
InChI Key: IMCKHGRSSDFLEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then undergo further transformations to form the desired imidazo[1,2-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidines .

Scientific Research Applications

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: The parent compound with similar structural features.

    Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with a fused ring system.

    Nitroazolo[1,5-a]pyrimidine: A related compound with antiviral properties.

Uniqueness

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and p-tolyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)12-8-17-7-11(14)6-15-13(17)16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCKHGRSSDFLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569691
Record name 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142074-20-2
Record name 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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